This compound falls under the category of pyridine derivatives, specifically those that include boronic acid functionalities. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and are widely used in organic synthesis, particularly in reactions such as Suzuki coupling. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the reactivity and stability of the compound.
The synthesis of 3-amino-2-(trifluoromethyl)pyridine-4-boronic acid can be approached through several methods, often involving the functionalization of pyridine derivatives. One common method involves:
These methods are designed to maximize yield while minimizing side reactions, often employing mild reaction conditions to maintain stability.
The molecular structure of 3-amino-2-(trifluoromethyl)pyridine-4-boronic acid features:
The chemical formula for this compound is C₇H₈B F₃N O₂, and it has a molecular weight of approximately 202.95 g/mol.
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid can participate in various chemical reactions:
The mechanism of action for 3-amino-2-(trifluoromethyl)pyridine-4-boronic acid primarily revolves around its ability to form reversible complexes with diols or other nucleophiles through its boron atom. This property is exploited in various applications, including:
The physical properties of 3-amino-2-(trifluoromethyl)pyridine-4-boronic acid include:
Chemical properties include:
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid has several notable applications:
Palladium-catalyzed Miyaura borylation is the primary method for synthesizing this boronic acid. Pd(dppf)Cl₂ with SPhos ligand enables borylation of 4-halo-3-amino-2-(trifluoromethyl)pyridines using bis(pinacolato)diboron (B₂pin₂). Key innovations include:
Table 2: Optimized Conditions for Pd-Catalyzed Borylation
Catalyst System | Base | Temp (°C) | Yield (%) | Limitations |
---|---|---|---|---|
Pd(dppf)Cl₂/SPhos | KOAc | 80 | 78 | Sensitive to NH₂ oxidation |
Pd(OAc)₂/RuPhos | K₂CO₃ | 25 | 85 | Requires anhydrous conditions |
Pd-XPhos micellar | K₃PO₄ | 25 | 92 | Limited for aryl chlorides |
The trifluoromethyl (CF₃) group dominates regiochemical outcomes during halogenation:
Table 3: Substituent Effects on Regioselectivity
Substituent Pattern | Halogenation Site | Regioselectivity (%) | Key Condition |
---|---|---|---|
3-NH₂-2-CF₃-pyridine | C4 | >95 | NBS, DMF, 0°C |
3-AcNH-2-CF₃-pyridine | C5 | 80 | Br₂, CHCl₃, −20°C |
Unprotected pyridine | C3/C5 mixture | 55:45 | Cl₂, AcOH, 25°C |
Miyaura borylation succeeds with bromo- or iodo-substrates but faces three key limitations:
Table 4: Substrate Scope and Limitations
Substrate | Boron Source | Yield (%) | Major Challenge | Solution |
---|---|---|---|---|
4-Bromo-2-CF₃-3-NH₂-pyridine | B₂pin₂ | 85 | NH₂/Pd chelation | Ac₂O additive |
4-Iodo-2-CF₃-3-AcNH-pyridine | B₂neop | 78 | Low solubility | THF/t-BuOH (4:1) |
4-Triflate-2-CF₃-3-NH₂-pyridine | HBpin | 65 | Triflate hydrolysis | Anhydrous DMSO |
The instability of aminopyridinylboronic acids necessitates tailored protection:
Table 5: Protecting Group Performance
Protecting Group | Deprotection Conditions | Stability | Yield After Deprotection (%) |
---|---|---|---|
MIDA | 1M NaOH, 25°C, 2h | High | 95 |
Diethanolamine | 2M HCl, 60°C, 12h | Moderate | 80 |
Trifluoroacetamide | NH₄OH, 25°C, 1h | Low | 70 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9